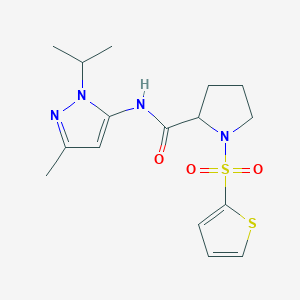
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmacology.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C13H17N3O2S and a molecular weight of approximately 263.36 g/mol. It features a pyrazole ring, a thiophene moiety, and a pyrrolidine structure which are known to contribute to various biological activities.
Pharmacological Potential
Research indicates that compounds containing pyrazole and thiophene rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been studied for their effects against various pathogens, showcasing potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
The mechanism of action for this compound involves interaction with specific biological targets:
- Ion Channels : This compound has been shown to modulate potassium channels, thereby influencing cellular excitability and neurotransmitter release. This modulation is crucial in neurological contexts and could lead to therapeutic applications in neurodegenerative diseases.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are pivotal in various signaling pathways. Such interactions can lead to downstream effects that alter cellular functions significantly.
Case Studies
Recent studies have highlighted the biological activities of similar pyrazole compounds, providing insights into their efficacy:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antibacterial properties. The results indicated that modifications on the pyrazole ring significantly enhanced antimicrobial potency against Gram-positive bacteria .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiophene-containing pyrazoles. The findings suggested that these compounds effectively reduced pro-inflammatory cytokine levels in vitro .
- Cancer Cell Apoptosis : Research conducted on pyrazole derivatives demonstrated their capability to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Pyrazole Ring : The initial step often includes the reaction of isopropyl and methyl groups to form the pyrazole nucleus.
- Introduction of Thiophene Moiety : Subsequent reactions involve attaching the thiophene group through sulfonation processes.
- Pyrrolidine Formation : Finally, the pyrrolidine structure is formed via amide bond formation under controlled conditions.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-11(2)20-14(10-12(3)18-20)17-16(21)13-6-4-8-19(13)25(22,23)15-7-5-9-24-15/h5,7,9-11,13H,4,6,8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKVBOBWWGQEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














